(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H12BrN3O2S and its molecular weight is 426.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has a molecular formula of C21H17N3O2S and a molecular weight of 375.45 g/mol. Its structure includes a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C21H17N3O2S |
Molecular Weight | 375.45 g/mol |
Purity | ≥95% |
Research indicates that this compound may influence several biological pathways:
- Glutamate Pathway Modulation : The compound has been shown to affect the glutamate pathway, which plays a crucial role in neurodegenerative diseases such as schizophrenia. By modulating this pathway, it potentially reverses some pathological processes associated with these conditions.
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are significant in neurodegenerative disorders. For instance, derivatives of thiazole have shown selective inhibition towards MAO-B, indicating potential for treating conditions like Alzheimer's disease .
Anticancer Properties
Recent studies have highlighted the anticancer properties of thiazole-based compounds. For example, related compounds have shown efficacy in inhibiting cell proliferation in various cancer cell lines:
- Cytotoxicity Assays : In vitro studies revealed that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The IC50 values were reported to be in the micromolar range, suggesting moderate potency .
Neuroprotective Effects
The modulation of the glutamate pathway suggests potential neuroprotective effects. Compounds targeting glutamate receptors have been explored for their ability to mitigate excitotoxicity, which is implicated in various neurodegenerative diseases.
Case Studies
- Schizophrenia Model : In a model of schizophrenia, this compound was tested for its ability to reverse cognitive deficits associated with glutamate dysregulation. Results indicated significant improvements in behavioral tests compared to control groups.
- Anticancer Efficacy : A series of thiazole derivatives were evaluated for their anticancer properties against various human cancer cell lines. Among these, compounds structurally related to the target compound displayed IC50 values ranging from 10 µM to 30 µM, demonstrating their potential as anticancer agents .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O2S/c20-14-3-1-12(2-4-14)16-10-26-19(23-16)13(8-21)9-22-15-5-6-17-18(7-15)25-11-24-17/h1-7,9-10,22H,11H2/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGHERBUCWWVKF-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.